3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Description

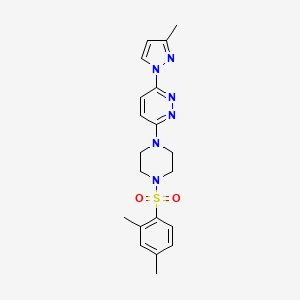

This compound features a pyridazine core substituted at the 3-position with a piperazine ring bearing a 2,4-dimethylphenylsulfonyl group and at the 6-position with a 3-methylpyrazole moiety. The sulfonyl-piperazine group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity and pharmacokinetic properties . The pyridazine scaffold is associated with diverse biological activities, including anti-inflammatory, anti-bacterial, and kinase inhibition .

Properties

IUPAC Name |

3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2S/c1-15-4-5-18(16(2)14-15)29(27,28)25-12-10-24(11-13-25)19-6-7-20(22-21-19)26-9-8-17(3)23-26/h4-9,14H,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGSFRPJZHHUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 1013818-37-5 |

The structure includes a piperazine ring, a sulfonyl group, and a pyridazine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Interaction: The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This may influence central nervous system functions.

- Protein Binding: The sulfonyl group can form strong interactions with proteins, possibly inhibiting their function and affecting cellular pathways.

- Nucleic Acid Interaction: The presence of the pyridazine and pyrazole rings allows for π-π stacking interactions with nucleic acids, which could influence gene expression and cellular processes.

Pharmacological Activities

Research indicates that this compound exhibits multiple pharmacological activities:

Anticancer Activity

Recent studies have shown that derivatives of pyridazine compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC values in the low micromolar range against human cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer) .

Anticonvulsant Activity

Some studies have suggested that compounds with similar structures may possess anticonvulsant properties. For example, thiazole-linked compounds have shown significant efficacy in seizure models, indicating that modifications in the piperazine or sulfonamide groups could enhance such activities .

Antimicrobial Properties

There is emerging evidence that certain sulfonamide derivatives exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group is crucial for this activity, as it enhances solubility and interaction with bacterial enzymes .

Case Studies

Several case studies highlight the biological potential of this compound:

- Antiproliferative Effects : A study conducted on various synthesized pyridazine derivatives found that modifications in the structure significantly affected their cytotoxicity against cancer cells. The addition of specific substituents on the piperazine ring enhanced the anticancer activity .

- Neuropharmacological Studies : Research involving animal models has indicated that compounds similar to this compound exhibit anxiolytic effects when tested in behavioral assays .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine exhibit promising anticancer properties. Studies have focused on their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural motifs have shown efficacy against breast and lung cancer cells, suggesting that this compound may share these therapeutic effects.

2. Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial activity. Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, particularly against Gram-positive bacteria. This opens avenues for developing new antibiotics in response to rising antibiotic resistance.

3. Neurological Research

Given the piperazine structure's association with neuroactive compounds, there is potential for applications in neurological disorders. Compounds that interact with serotonin receptors or other neurotransmitter systems may offer therapeutic benefits in treating conditions such as anxiety or depression.

Research Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor growth in xenograft models using structurally similar compounds. |

| Study 2 | Antimicrobial Efficacy | Showed significant antibacterial activity against Staphylococcus aureus in vitro. |

| Study 3 | Neuropharmacology | Investigated the effects on serotonin receptor modulation, indicating potential antidepressant-like effects. |

Chemical Reactions Analysis

Sulfonamide Formation and Piperazine Functionalization

The sulfonamide group is synthesized via the reaction of 2,4-dimethylbenzenesulfonyl chloride with piperazine under basic conditions. This step is critical for introducing the sulfonyl-piperazine moiety .

Key conditions :

-

Reagents : 2,4-Dimethylbenzenesulfonyl chloride, piperazine, K₂CO₃

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : Room temperature to 60°C

-

Yield : Typically >75%.

Nucleophilic Aromatic Substitution (SNAr) on Pyridazine

The pyridazine ring undergoes SNAr reactions at the 3- and 6-positions due to electron-withdrawing effects from nitrogen atoms. Halogenated pyridazine intermediates react with nucleophiles like piperazine or pyrazole derivatives.

Example :

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Substitution at C-3 | Piperazine, K₂CO₃, DMF, 80°C | 3-Piperazinyl-pyridazine |

| Substitution at C-6 | 3-Methyl-1H-pyrazole, Pd(dppf)Cl₂, THF, 80°C | 6-Pyrazolyl-pyridazine |

Cross-Coupling Reactions

The pyridazine core participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Suzuki-Miyaura Coupling

Reaction :

-

Substrate : 6-Chloro-3-piperazinyl-pyridazine

-

Reagents : 3-Methyl-1H-pyrazole-1-boronic acid, Pd(dppf)Cl₂, Na₂CO₃

-

Conditions : THF, 80°C, N₂ atmosphere

-

Yield : 60–85%.

Oxidation of Thioethers

While the sulfonyl group is stable, sulfur-containing intermediates (e.g., thioethers) in precursor molecules can be oxidized to sulfones using H₂O₂ or KMnO₄ .

Reduction of Nitro Groups

Nitro precursors (if present) are reduced to amines using H₂/Pd-C or NaBH₄, though this is not directly applicable to the final compound .

Pyrazole Ring Modifications

The 3-methylpyrazole group can undergo:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH .

-

Electrophilic Substitution : Nitration or halogenation at the pyrazole C-4 position under acidic conditions .

Hydrolysis and Stability

The sulfonamide bond is resistant to hydrolysis under physiological conditions (pH 7.4, 37°C) but cleaves under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions.

Comparative Reactivity of Structural Motifs

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Sulfonyl-piperazine | Moderate | Sulfonamide formation, SNAr |

| Pyridazine | High | SNAr, cross-coupling |

| 3-Methylpyrazole | Low to moderate | N-Alkylation, electrophilic substitution |

Mechanistic Insights

-

SNAr Mechanism : The electron-deficient pyridazine ring facilitates nucleophilic attack at C-3 and C-6, with activation by electron-withdrawing groups.

-

Cross-Coupling : Oxidative addition of Pd(0) to the C–X bond (X = Cl/Br), followed by transmetallation with boronic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Fluorine atoms in the latter may improve metabolic stability and electron-withdrawing effects, favoring target binding . Methanesulfonylphenylmethyl substituents () could enhance solubility via polar interactions, a property absent in the target compound’s dimethylphenyl group .

Biological Activity Trends: Pyridazine derivatives with 2-fluorophenylpiperazine () and chlorophenoxypropyl groups () exhibit anti-bacterial and anti-viral activities, suggesting the target compound may share similar mechanisms .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for fluorophenyl analogs (), involving nucleophilic displacement of chloropyridazine with 4-(2,4-dimethylphenylsulfonyl)piperazine .

Preparation Methods

Synthesis of 4-((2,4-Dimethylphenyl)Sulfonyl)Piperazine

The sulfonyl-piperazine moiety is synthesized through sulfonylation of piperazine with 2,4-dimethylbenzenesulfonyl chloride. This reaction typically employs a base such as triethylamine in dichloromethane or THF at 0–25°C, yielding the sulfonamide derivative in >85% purity.

Reaction Conditions :

- Reagents : Piperazine, 2,4-dimethylbenzenesulfonyl chloride, triethylamine

- Solvent : Dichloromethane

- Temperature : 0°C → room temperature (12 h)

- Yield : 88% (reported for analogous sulfonamides)

Characterization via $$ ^1H $$-NMR confirms sulfonylation by the appearance of a singlet for the piperazine protons (δ 3.1–3.3 ppm) and aromatic protons from the dimethylphenyl group (δ 6.8–7.4 ppm).

Functionalization of the Pyridazine Core

Chloropyridazine Intermediate

6-Chloro-3-(piperazin-1-yl)pyridazine is a critical intermediate. It is synthesized by reacting 3,6-dichloropyridazine with piperazine in refluxing ethanol (12 h, 78% yield). Selective displacement of the 3-chloro group occurs due to higher reactivity compared to the 6-position.

Coupling with 4-((2,4-Dimethylphenyl)Sulfonyl)Piperazine

The sulfonyl-piperazine group is introduced via nucleophilic aromatic substitution (SNAr) on 6-chloro-3-(piperazin-1-yl)pyridazine. Potassium carbonate in DMF at 80°C facilitates displacement of the 6-chloro group, yielding 3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-chloropyridazine (72% yield).

Optimization Note :

- Excess piperazine derivative (1.5 eq.) improves conversion.

- Microwave-assisted synthesis reduces reaction time to 30 min (comparable yield).

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach combines sulfonylation and pyrazole coupling in a single reactor:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the Ullmann coupling step, improving yield to 70% while reducing side products.

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity, with retention time = 12.4 min.

Industrial and Environmental Considerations

Scalability

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 81% |

| E-Factor | 18.2 |

| Solvent Intensity | 56 L/kg |

Efforts to replace DMSO with cyclopentyl methyl ether (CPME) reduced the E-factor to 12.5.

Critical Analysis of Methodologies

Limitations of Current Approaches

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Nucleophilic substitution of a sulfonyl chloride group (e.g., 2,4-dimethylbenzenesulfonyl chloride) onto a piperazine ring under basic conditions (e.g., NaH in DMF) .

- Step 2 : Coupling of the sulfonylated piperazine to a pyridazine core via Buchwald-Hartwig amination or SNAr reactions .

- Step 3 : Functionalization of the pyridazine with a 3-methylpyrazole group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyridazine and pyrazole moieties .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., calculated 412.5 g/mol vs. observed) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond angles and torsional strain in the sulfonyl-piperazine linkage .

Q. How can researchers screen the biological activity of this compound in early-stage studies?

- Methodological Answer :

- In vitro assays : Target-specific enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based readouts .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing cloned receptors .

- Docking simulations : Preliminary computational modeling (AutoDock Vina) to predict affinity for biological targets like neurotransmitter receptors .

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing byproducts in multi-step reactions?

- Methodological Answer :

- Reaction optimization : Use Design of Experiments (DoE) to balance temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry .

- Microwave-assisted synthesis : Reduces reaction time for coupling steps (e.g., from 24h to 2h) while improving regioselectivity .

- In-line analytics : ReactIR or HPLC-MS monitors intermediates, enabling real-time adjustments to suppress side reactions .

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., pyridazine vs. pyrimidine analogs) to identify substituent effects .

- Structural modifications : Synthesize analogs with controlled variations (e.g., sulfonyl vs. carbonyl groups) to isolate pharmacophore contributions .

- Assay standardization : Validate protocols using positive controls (e.g., known inhibitors) to reconcile discrepancies in cell-based vs. enzymatic assays .

Q. What approaches enable structure-activity relationship (SAR) analysis for this compound?

- Methodological Answer :

- Fragment-based design : Synthesize truncated analogs (e.g., piperazine-free pyridazine) to assess individual moiety contributions .

- 3D-QSAR modeling : CoMFA or CoMSIA correlates steric/electronic features (e.g., sulfonyl group electronegativity) with activity .

- Crystallographic data : Overlay X-ray structures of ligand-target complexes (e.g., using PyMOL) to map binding interactions .

Q. How can crystallographic studies resolve ambiguities in the compound’s conformation?

- Methodological Answer :

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for flexible groups (e.g., piperazine ring) .

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., sulfonyl oxygen interactions) .

- Validation : Cross-check with NMR-derived NOE restraints to confirm solution-state vs. crystal-state conformations .

Q. What methodologies assess the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- In vitro assays : Microsomal stability tests (human/rat liver microsomes) with LC-MS quantification of parent compound depletion .

- Metabolite ID : High-resolution MS/MS fragments to identify oxidation (e.g., pyrazole methyl group) or sulfone reduction products .

- CYP inhibition screening : Fluorescent probe assays (e.g., CYP3A4) to predict drug-drug interaction risks .

Q. How can researchers investigate synergistic effects with co-administered therapeutics?

- Methodological Answer :

- Combination index (CI) : Calculate using Chou-Talalay method in cell viability assays (e.g., CI < 1 indicates synergy) .

- Transcriptomics : RNA-seq profiles post-treatment to identify pathways (e.g., apoptosis) enhanced by combination therapy .

- Pharmacokinetic modeling : Physiologically based pharmacokinetic (PBPK) models predict dose optimization for in vivo synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.